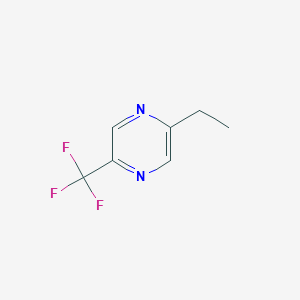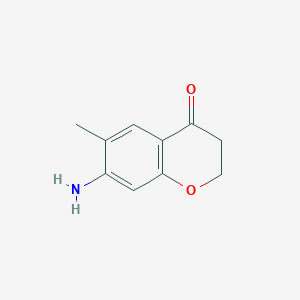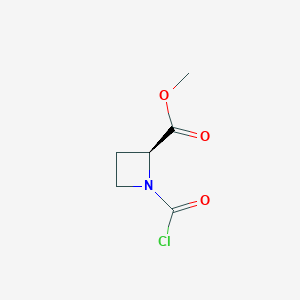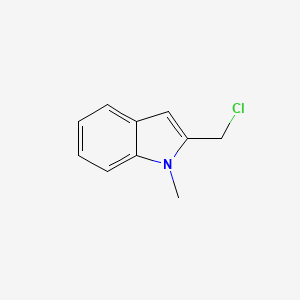
2-(Chloromethyl)-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of a chloromethyl group attached to the second position of the indole ring and a methyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the chloride ion to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted indoles such as 2-(azidomethyl)-1-methyl-1H-indole.
Oxidation: Formation of 2-(formylmethyl)-1-methyl-1H-indole or 2-(carboxymethyl)-1-methyl-1H-indole.
Reduction: Formation of 2-methyl-1-methyl-1H-indole.
科学研究应用
2-(Chloromethyl)-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function. The indole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.
相似化合物的比较
Similar Compounds
1-Methylindole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Methylindole: Similar structure but with a methyl group instead of a chloromethyl group at the second position.
2-(Bromomethyl)-1-methyl-1H-indole: Similar reactivity but with a bromomethyl group, which is a better leaving group than the chloromethyl group.
Uniqueness
2-(Chloromethyl)-1-methyl-1H-indole is unique due to the presence of the chloromethyl group, which provides a site for further functionalization through substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological and industrial applications.
属性
分子式 |
C10H10ClN |
|---|---|
分子量 |
179.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-methylindole |
InChI |
InChI=1S/C10H10ClN/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3 |
InChI 键 |
JRXONPLHVPKTQE-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




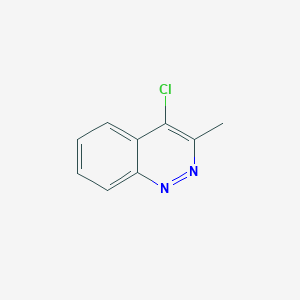


![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)

